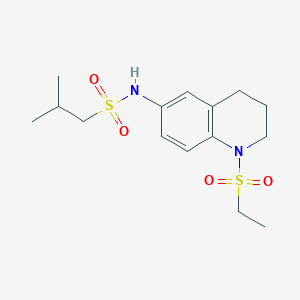

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains a sulfonyl group, which is an organosulfur group with the structure R−S(=O)2−R’. It consists of a sulfonyl group bonded with two organic substituents . Sulfonyl groups can be found primarily in sulfones, or as a substituent obtained from a sulfonic acid by the removal of the hydroxyl group .

Synthesis Analysis

Sulfonamides can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . A base such as pyridine is typically added to absorb the HCl that is generated .Molecular Structure Analysis

The sulfonamide functional group consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . Because of the rigidity of the functional group, sulfonamides are typically crystalline .Chemical Reactions Analysis

Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon .Wissenschaftliche Forschungsanwendungen

Inhibitory Potency and Selectivity

- A study conducted by Grunewald, Romero, and Criscione (2005) synthesized and evaluated a series of compounds related to N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide for their inhibitory potency. They found that these compounds showed high phenylethanolamine N-methyltransferase (PNMT) inhibitory potency and selectivity, with predictions of being able to penetrate the blood-brain barrier (Grunewald, Romero, & Criscione, 2005).

Binding Analysis

- Another study by Grunewald et al. (2006) explored the binding of certain derivatives to the active site of phenylethanolamine N-methyltransferase (PNMT), highlighting the structural aspects influencing their inhibitory potency. The study suggested that sulfonamide oxygens, rather than the -NH-, formed favorable interactions with the enzyme (Grunewald et al., 2006).

Anticancer Potential

- Madácsi et al. (2013) reported on the synthesis of a piperidine ring-fused aromatic sulfonamide library, including compounds related to N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide. These compounds were found to induce oxidative stress and exhibit cytotoxic effects on various cancer cell lines, demonstrating potential as anticancer agents (Madácsi et al., 2013).

Inhibitory Effects on Tumor Progression

- Blaya et al. (1998) investigated the effects of similar compounds on tumor progression and metastasis. The study highlighted the potential of these compounds to inhibit tumor progression towards lung metastases formation by blocking immunosuppressor mechanisms (Blaya et al., 1998).

Antiprotozoal Activity

- Silva et al. (2010) synthesized and evaluated zinc and copper complexes based on sulfonamides, similar to the compound , for their antiprotozoal activity. These complexes were tested against various protozoan species, demonstrating significant antiprotozoal potential (Silva et al., 2010).

Vasodilatory Action

- A study by Morikawa, Sone, and Asano (1989) synthesized derivatives with vasodilatory action, contributing to the understanding of cardiovascular drug development (Morikawa, Sone, & Asano, 1989).

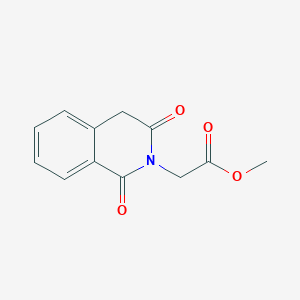

Synthesis of Aza-Heterocycles

- Padwa, Heidelbaugh, Kuethe, Mcclure, and Wang (2002) discussed the synthesis of alpha-sulfinylenamides and their cyclization to produce fused isoquinoline lactams, an area relevant to pharmaceutical chemistry (Padwa et al., 2002).

Eigenschaften

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-methylpropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4S2/c1-4-23(20,21)17-9-5-6-13-10-14(7-8-15(13)17)16-22(18,19)11-12(2)3/h7-8,10,12,16H,4-6,9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSPWJIQPZLRHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2739706.png)

![N-(4-butylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2739714.png)

![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2739715.png)

![(1S,4R,5R)-4-(Iodomethyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B2739725.png)